

AMG 925: A Comprehensive Kinase Selectivity Profile

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: AMG 925
CAS No.: 1401033-86-0
Cat. No.: B612021

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Introduction

AMG 925 is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4).[1][2][3] This technical guide provides an in-depth analysis of the kinase selectivity profile of **AMG 925**, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action. The dual targeting of FLT3 and CDK4 by **AMG 925** represents a promising strategy in the treatment of acute myeloid leukemia (AML), particularly in cases with FLT3 mutations which are associated with a poor prognosis.[4][5]

Core Mechanism of Action

AMG 925 exerts its therapeutic effects by simultaneously inhibiting two key signaling pathways involved in cancer cell proliferation and survival.

- **FLT3 Inhibition:** **AMG 925** targets both wild-type FLT3 and various activating mutants, including internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations

(e.g., D835Y), which are common in AML.[1][5] Inhibition of FLT3 blocks the downstream signaling cascade, notably the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5).[1][3] This disruption of the FLT3-STAT5 axis leads to the induction of apoptosis in AML cells.[1][2]

- **CDK4 Inhibition:** As a potent inhibitor of CDK4, **AMG 925** plays a crucial role in cell cycle regulation. CDK4, in complex with cyclin D, phosphorylates the retinoblastoma protein (Rb). [6] Phosphorylated Rb releases the E2F transcription factor, allowing the cell to progress from the G1 to the S phase of the cell cycle. By inhibiting CDK4, **AMG 925** prevents Rb phosphorylation, leading to G1 cell cycle arrest.[5][7]

The antitumor activity of **AMG 925** has been shown to correlate with the inhibition of both STAT5 and Rb phosphorylation, serving as pharmacodynamic markers for FLT3 and CDK4 inhibition, respectively.[1][3][5]

Data Presentation: Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following tables summarize the quantitative data on the inhibitory activity of **AMG 925** against its primary targets and a broader panel of kinases.

Table 1: Inhibitory Activity against Primary and Secondary Targets

Kinase Target	IC50 (nM)	Reference
FLT3	2 ± 1	[3]
CDK4	3 ± 1	[3]
CDK6	8 ± 2	[3]
CDK2	375 ± 150	[3]
CDK1	1900 ± 510	[3]

Table 2: KinomeScan Selectivity Profile (Kd values in nM)

The following data was obtained from a KinomeScan assay, a competitive binding assay that quantitatively measures the interaction of a compound with a large panel of kinases. The

dissociation constant (Kd) is a measure of binding affinity.

Kinase	Kd (nM)	Kinase	Kd (nM)	Kinase	Kd (nM)
TTK/Mps-1	0.17	FLT3(R834Q)	13	TYK2	58
CDK4-cyclinD1	0.19	CLK4	15	MEK4	71
CDK4-cyclinD3	0.74	PLK4	21	KIT(D816V)	72
GAK	0.96	CLK1	23	MKNK2	73
FLT3(D835Y)	1.1	MEK3	25	PIP5K2C	73
FLT3(D835H)	1.2	ERK8	32	KIT(V559D)	80
CSNK2A2	2	PFTK1	32	KIT(L576P)	81
FLT3	2.3	JNK3	34	TRKB	83
FLT3(K663Q)	3.8	PCTK1	35	TRKA	97
FLT3(ITD)	3.9	JNK2	44	MST4	120
FLT3(N841I)	4	MEK5	46	RSK2	120
DYRK1A	4.1	CDK2	48	JAK1	150
DYRK1B	5.9	TRKC	49	JNK1	150
CLK2	6.1	CSF1R	52	KIT	150
CSNK2A1	7.5	STK16	52	DYRK2	160
ICK	160	IRAK3	160	RSK3	160
PDGFRB	180	RSK1	190	AMPK-alpha2	200
RIOK2	220	CDKL5	270	GSK3B	540
BIKE	660				

Experimental Protocols

The following sections describe the general methodologies for the key experiments cited in this guide.

Kinase Activity and Binding Assays

1. KinomeScan Competitive Binding Assay (DiscoverRx)

This assay quantitatively measures the binding affinity of a test compound to a large panel of kinases.

- Principle: The assay is based on a competition between the test compound and an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a higher binding affinity.
- Procedure:
 - Streptavidin-coated magnetic beads are treated with a biotinylated small molecule ligand to generate an affinity resin.
 - The liganded beads are blocked to reduce non-specific binding.
 - The DNA-tagged kinase, liganded affinity beads, and the test compound (at various concentrations) are combined in a binding buffer.
 - The reaction is incubated to allow for binding equilibrium to be reached.
 - The affinity beads are washed to remove unbound components.
 - The bound kinase is eluted from the beads.
 - The concentration of the eluted kinase is measured by qPCR of the DNA tag.
 - Dissociation constants (K_d) are calculated by plotting the amount of kinase captured as a function of the test compound concentration.

2. In Vitro Kinase Inhibition Assay (IC50 Determination)

This type of assay is used to determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

- Principle: A purified kinase enzyme is incubated with its substrate and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then measured, typically using methods like radioactivity (e.g., ^{32}P -ATP), fluorescence, or luminescence.
- General Procedure:
 - A reaction mixture is prepared containing the kinase, its specific substrate, and assay buffer in a multi-well plate.
 - The test compound is added at a range of concentrations.
 - The kinase reaction is initiated by the addition of ATP.
 - The reaction is allowed to proceed for a defined period at a specific temperature.
 - The reaction is stopped, and the amount of product (phosphorylated substrate) is quantified.
 - IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Assays

1. Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the effect of a compound on cell viability and proliferation.

- Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
- Procedure:

- Cells are seeded in a 96-well plate and treated with various concentrations of the test compound.
- After a defined incubation period (e.g., 72 hours), the medium is removed.
- A solution of MTT is added to each well, and the plate is incubated to allow for formazan crystal formation.
- A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
- Cell viability is expressed as a percentage of the untreated control.

2. Western Blotting for Phosphorylated Proteins (p-STAT5 and p-Rb)

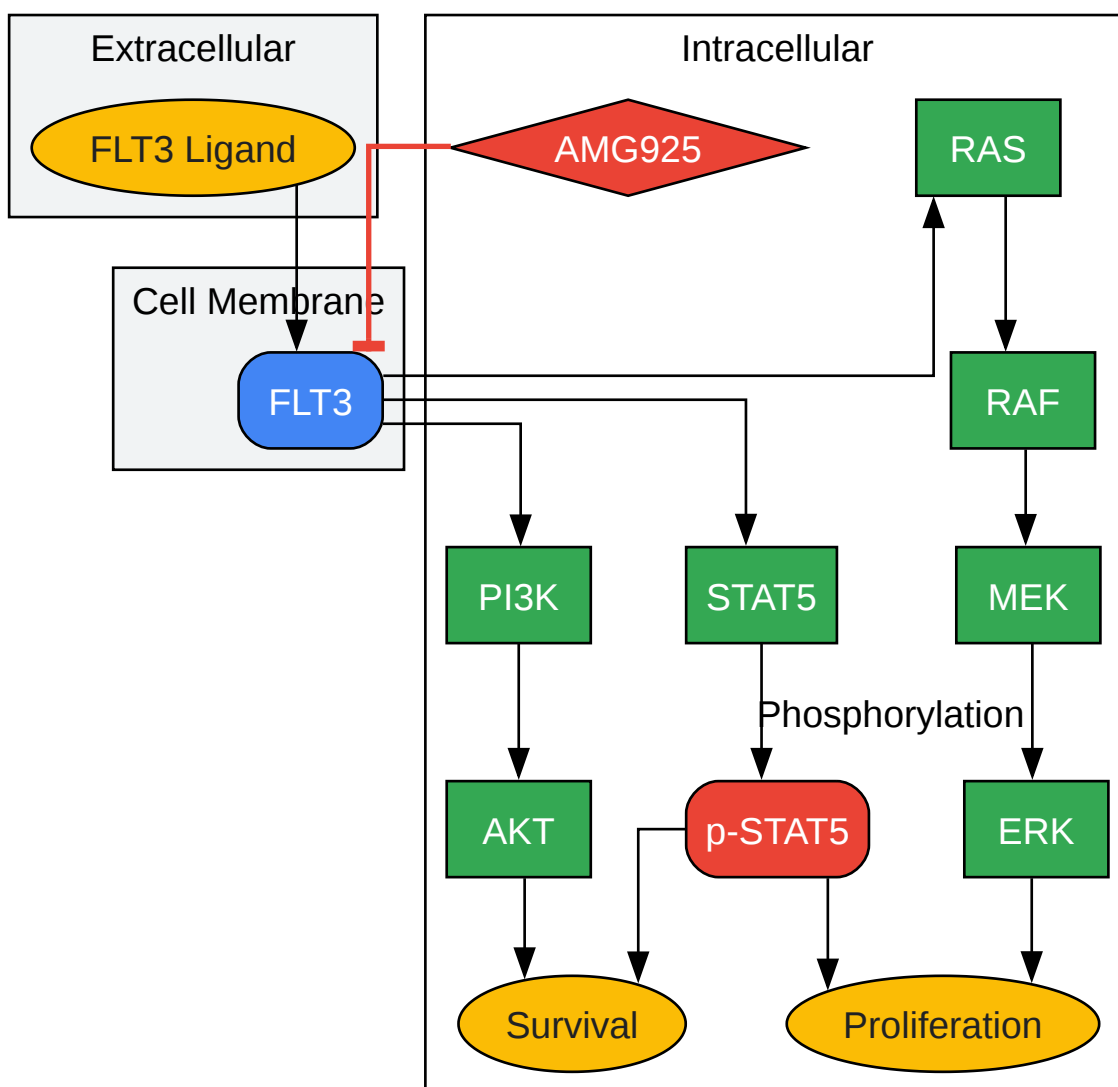
This technique is used to detect and quantify the levels of specific phosphorylated proteins in cell lysates, providing a readout of kinase activity within the cell.

- Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific for the phosphorylated form of the target protein.
- Procedure:
 - Cells are treated with the test compound for a specified time.
 - Cells are lysed in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
 - The protein concentration of the lysates is determined.
 - Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
 - The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

- The membrane is blocked to prevent non-specific antibody binding.
- The membrane is incubated with a primary antibody specific for the phosphorylated target protein (e.g., anti-p-STAT5 or anti-p-Rb).
- The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
- A chemiluminescent substrate is added, and the light signal is detected, which is proportional to the amount of the phosphorylated protein.
- The membrane can be stripped and re-probed with an antibody for the total protein to normalize the data.

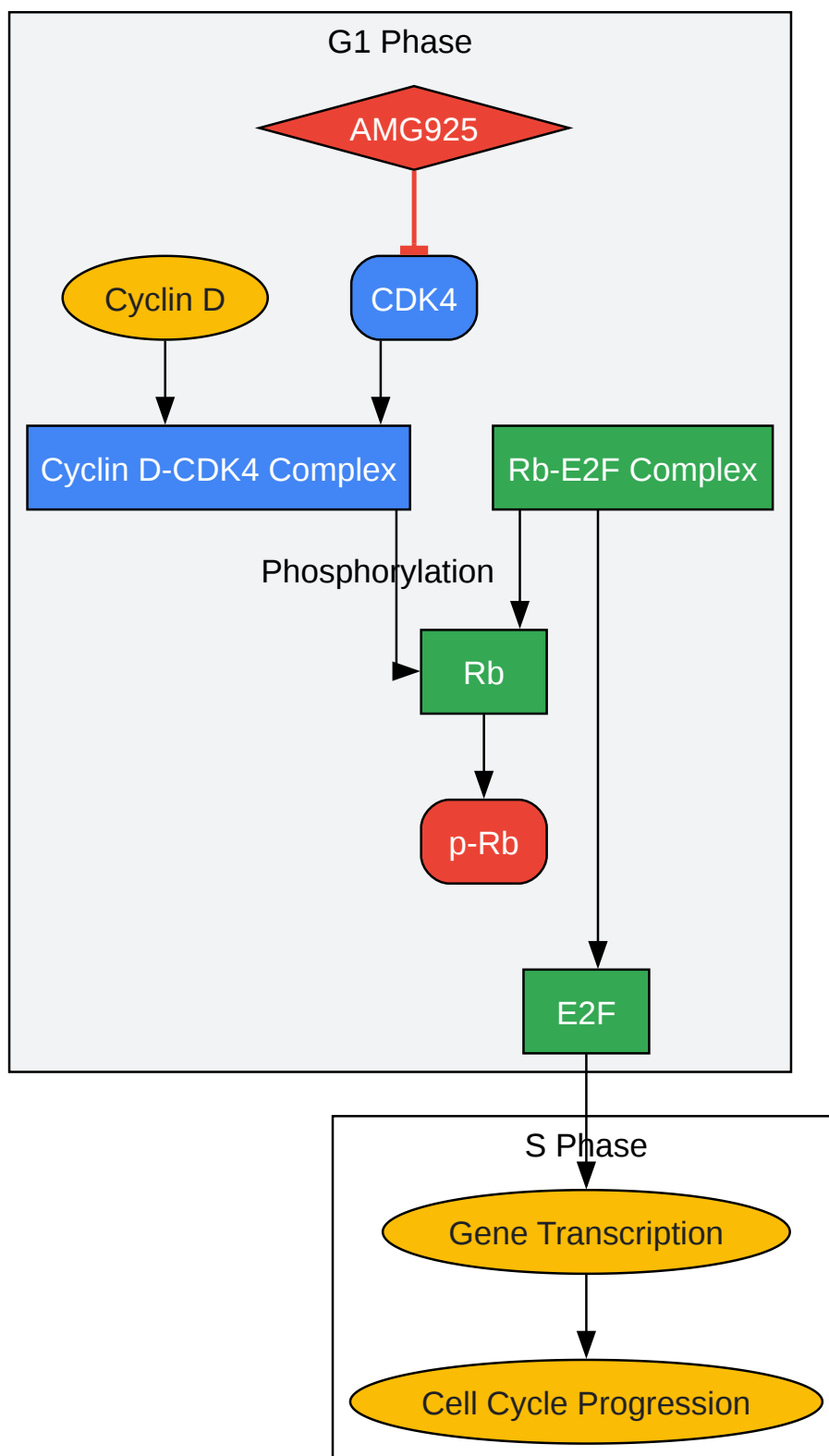
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Signaling Pathways



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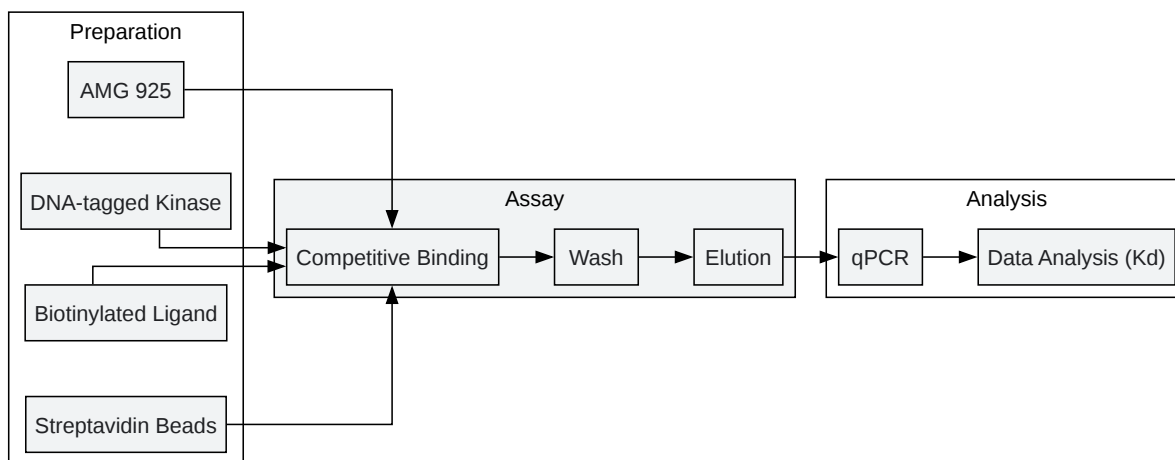
Caption: FLT3 Signaling Pathway and Inhibition by **AMG 925**.



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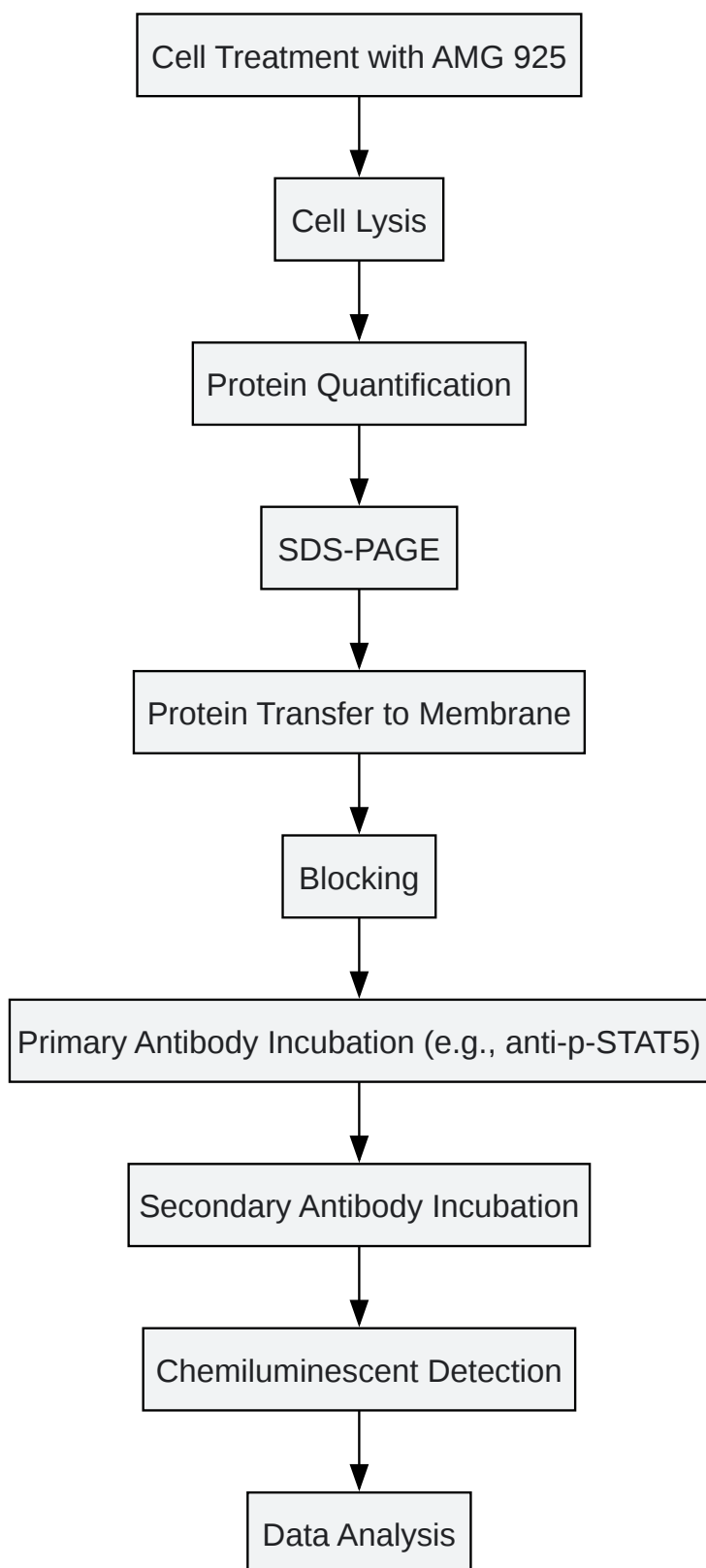
Caption: CDK4 Signaling Pathway and Inhibition by **AMG 925**.

Experimental Workflows



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Caption: KinomeScan Competitive Binding Assay Workflow.



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Caption: Western Blot Workflow for Phosphorylated Proteins.

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- To cite this document: BenchChem. [AMG 925: A Comprehensive Kinase Selectivity Profile]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b612021/docs#amg-925-a-comprehensive-kinase-selectivity-profile\]](https://www.benchchem.com/product/b612021/docs#amg-925-a-comprehensive-kinase-selectivity-profile)

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